molecular formula C8H17NO2Si B15070340 2-(Trimethylsilyl)ethyl ethenylcarbamate CAS No. 67807-40-3

2-(Trimethylsilyl)ethyl ethenylcarbamate

Cat. No.: B15070340
CAS No.: 67807-40-3
M. Wt: 187.31 g/mol
InChI Key: KSFHSWQLYVOANV-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl vinylcarbamate is an organosilicon compound that features a vinylcarbamate functional group attached to a 2-(trimethylsilyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)ethyl vinylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-(trimethylsilyl)ethanol with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(Trimethylsilyl)ethyl vinylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl vinylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the vinylcarbamate group into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Trimethylsilyl)ethyl vinylcarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis due to its stability and ease of removal.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Trimethylsilyl)ethyl vinylcarbamate exerts its effects involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions. This cleavage releases the active vinylcarbamate moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compound it is reacting with.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethanol: A precursor in the synthesis of 2-(Trimethylsilyl)ethyl vinylcarbamate.

    2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another silyl-containing compound used in organic synthesis.

    2-(Trimethylsilyl)ethoxycarbonyl (TEOC): A protecting group for amines and alcohols.

Uniqueness

2-(Trimethylsilyl)ethyl vinylcarbamate is unique due to its combination of a vinylcarbamate functional group with a trimethylsilyl group. This combination provides both stability and reactivity, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

67807-40-3

Molecular Formula

C8H17NO2Si

Molecular Weight

187.31 g/mol

IUPAC Name

2-trimethylsilylethyl N-ethenylcarbamate

InChI

InChI=1S/C8H17NO2Si/c1-5-9-8(10)11-6-7-12(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10)

InChI Key

KSFHSWQLYVOANV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)NC=C

Origin of Product

United States

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